molecular formula C17H20N4O6 B11184930 Ethyl 2-(morpholin-4-yl)-6-(3-nitrophenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 2-(morpholin-4-yl)-6-(3-nitrophenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11184930
M. Wt: 376.4 g/mol
InChI Key: KCZZKARFNGFYKR-UHFFFAOYSA-N
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Description

Ethyl 2-(morpholin-4-yl)-6-(3-nitrophenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a morpholine ring, a nitrophenyl group, and a tetrahydropyrimidine core, making it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(morpholin-4-yl)-6-(3-nitrophenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrahydropyrimidine Core: This can be achieved through a Biginelli reaction, where ethyl acetoacetate, urea, and an aldehyde (such as 3-nitrobenzaldehyde) are reacted under acidic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution, where a suitable leaving group on the tetrahydropyrimidine core is replaced by morpholine.

    Esterification: The carboxylate group is typically introduced through esterification reactions involving ethanol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions

Major Products

    Oxidation: Formation of nitroso or nitro derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of various substituted morpholine derivatives

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: Its structure allows for potential interactions with proteins, useful in drug design and discovery.

Medicine

    Pharmacology: The compound can be explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Drug Delivery: Its chemical properties may be leveraged to develop drug delivery systems that enhance the bioavailability and efficacy of pharmaceuticals.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Cosmetics: Possible applications in the formulation of skincare products due to its chemical stability and bioactivity.

Mechanism of Action

The mechanism of action of Ethyl 2-(morpholin-4-yl)-6-(3-nitrophenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(piperidin-4-yl)-6-(3-nitrophenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
  • Ethyl 2-(morpholin-4-yl)-6-(4-nitrophenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
  • Ethyl 2-(morpholin-4-yl)-6-(3-chlorophenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Uniqueness

Ethyl 2-(morpholin-4-yl)-6-(3-nitrophenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the nitrophenyl group enhances its electron-withdrawing capability, while the morpholine ring provides flexibility and potential for hydrogen bonding. This combination makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C17H20N4O6

Molecular Weight

376.4 g/mol

IUPAC Name

ethyl 2-morpholin-4-yl-4-(3-nitrophenyl)-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H20N4O6/c1-2-27-16(23)13-14(11-4-3-5-12(10-11)21(24)25)18-17(19-15(13)22)20-6-8-26-9-7-20/h3-5,10,13-14H,2,6-9H2,1H3,(H,18,19,22)

InChI Key

KCZZKARFNGFYKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCOCC2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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